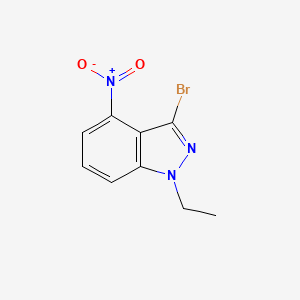
3-Bromo-1-ethyl-4-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-ethyl-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of bromine, ethyl, and nitro groups in this compound makes it a valuable intermediate in various chemical syntheses and potential pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-4-nitro-1H-indazole typically involves the bromination of 1-ethyl-4-nitro-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-ethyl-4-nitro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper iodide).
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Substitution: 3-Substituted derivatives (e.g., 3-amino-1-ethyl-4-nitro-1H-indazole).
Reduction: 3-Bromo-1-ethyl-4-amino-1H-indazole.
Oxidation: 3-Bromo-1-carboxy-4-nitro-1H-indazole.
Applications De Recherche Scientifique
3-Bromo-1-ethyl-4-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-ethyl-4-nitro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
- 3-Bromo-1-methyl-4-nitro-1H-indazole
- 3-Chloro-1-ethyl-4-nitro-1H-indazole
- 3-Bromo-1-ethyl-5-nitro-1H-indazole
Comparison:
- 3-Bromo-1-methyl-4-nitro-1H-indazole: Similar structure but with a methyl group instead of an ethyl group, which may affect its lipophilicity and biological activity.
- 3-Chloro-1-ethyl-4-nitro-1H-indazole: Chlorine atom instead of bromine, which may influence its reactivity and binding properties.
- 3-Bromo-1-ethyl-5-nitro-1H-indazole: Nitro group at a different position, potentially altering its electronic properties and reactivity.
The uniqueness of 3-Bromo-1-ethyl-4-nitro-1H-indazole lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H8BrN3O2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
3-bromo-1-ethyl-4-nitroindazole |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-12-6-4-3-5-7(13(14)15)8(6)9(10)11-12/h3-5H,2H2,1H3 |
Clé InChI |
COSAEXQOWIQEGK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[4-[2-(8-amino-4-hydroxy-10-oxo-2-oxa-5,7,9-triazatricyclo[4.4.0.01,3]deca-5,7-dien-3-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B13064850.png)
![2-Methyl-7-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13064854.png)



![7-chloro-3-propyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13064862.png)
![Trans-Tert-Butylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate](/img/structure/B13064876.png)
![2-{[(2,5-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13064880.png)


![5-Bromo-1-[(tert-butoxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13064893.png)
![5-Bromooxazolo[4,5-b]pyridin-2-amine](/img/structure/B13064894.png)
